molecular formula C8H11N5O B1488735 (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine CAS No. 2090613-10-6

(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine

Cat. No.: B1488735
CAS No.: 2090613-10-6
M. Wt: 193.21 g/mol
InChI Key: KTBMPGYUMJVPSE-UHFFFAOYSA-N
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Description

(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core. Its structure includes an ethoxy (-OCH₂CH₃) substituent at position 8 and a methanamine (-CH₂NH₂) group at position 3. The triazolopyrazine scaffold is known for its versatility in medicinal chemistry, particularly in targeting adenosine receptors, kinases, and other biological targets .

Properties

IUPAC Name

(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O/c1-2-14-8-7-12-11-6(5-9)13(7)4-3-10-8/h3-4H,2,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBMPGYUMJVPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Triazolo[4,3-a]pyrazine Core

The core triazolo[4,3-a]pyrazine system is generally synthesized by cyclization of precursors containing hydrazine or related nitrogen sources with pyrazine derivatives. This step forms the fused heterocyclic ring system that is central to the target molecule.

Introduction of the Ethoxy Group

The ethoxy substituent at position 8 is typically introduced either by:

  • Direct alkylation of a hydroxyl precursor using ethylating agents (e.g., ethyl bromide or ethyl iodide) in the presence of a base.
  • Use of ethoxy-substituted starting materials in the initial cyclization step.

Installation of the Methanamine Group at Position 3

The methanamine group can be introduced by:

  • Nucleophilic substitution reactions on a suitable leaving group at position 3 (e.g., halogen or activated ester).
  • Reductive amination of an aldehyde or ketone precursor at position 3 using ammonia or amine sources with reducing agents such as sodium borohydride or lithium aluminum hydride.

Detailed Preparation Method Example

One reported method for synthesizing a closely related compound, N-((8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, provides insight into preparation strategies that can be adapted for (8-Ethoxy-triazolo[4,3-a]pyrazin-3-yl)methanamine:

Step Reaction Description Reagents and Conditions Notes
1 Cyclization of pyrazine derivative with hydrazine Heating in organic solvent (e.g., DMF) with base (K2CO3) Forms triazolo-pyrazine core
2 Alkylation with ethylating agent Ethyl bromide, base (K2CO3), DMF, elevated temperature Introduces ethoxy group at position 8
3 Nucleophilic substitution at position 3 Reaction with aminomethyl nucleophile Installs methanamine group
4 Purification Recrystallization or chromatography Ensures high purity

This method emphasizes the importance of base-mediated alkylation in DMF and the use of nucleophilic substitution for amine installation.

Industrial and Scale-Up Considerations

Industrial production of (8-Ethoxy-triazolo[4,3-a]pyrazin-3-yl)methanamine involves:

  • Optimization of reaction parameters to maximize yield and minimize by-products.
  • Use of scalable solvents and reagents with consideration for environmental and safety aspects.
  • Multi-step purification including recrystallization and chromatographic techniques to achieve pharmaceutical-grade purity.

Typical oxidizing agents such as hydrogen peroxide in acetic acid or potassium permanganate in water may be used in intermediate steps for functional group transformations, while reductions may employ sodium borohydride in methanol or lithium aluminum hydride in ether.

Summary Table of Preparation Methods

Preparation Step Common Reagents Typical Conditions Purpose
Cyclization Hydrazine derivatives, pyrazine precursors Heating in DMF or similar solvent with base Formation of triazolo-pyrazine core
Alkylation Ethyl bromide or ethyl iodide, K2CO3 Elevated temperature in DMF Introduction of ethoxy substituent
Amination Aminomethyl nucleophile, reducing agents (NaBH4, LiAlH4) Room temperature to reflux Installation of methanamine group
Purification Recrystallization solvents, chromatography media Ambient to elevated temperature Isolation of pure compound

Research Findings and Notes

  • The fused triazolo[4,3-a]pyrazine system is stable under typical reaction conditions used for alkylation and amination.
  • The choice of solvent and base is critical to prevent side reactions and improve yield.
  • Reductive amination is a preferred method for introducing the methanamine group due to its mild conditions and high selectivity.
  • Industrial processes often require further optimization for cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or pyrazine rings.

    Substitution: The ethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests various applications in drug development. Compounds with triazole and pyrazine structures are often investigated for their antimicrobial , anti-inflammatory , and anticancer properties. Specifically:

  • Anticancer Activity : Research indicates that derivatives of triazolo[4,3-a]pyrazine exhibit significant anti-cancer effects by targeting critical pathways involved in tumor growth and metastasis. For instance, compounds similar to (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine have shown promise as dual inhibitors of c-Met and VEGFR-2, which are vital in cancer therapy .

The biological activity of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine has been explored through various interaction studies that assess its mechanism of action against specific biological targets. These studies typically involve:

  • In vitro assays to evaluate cytotoxicity against cancer cell lines.
  • Enzyme inhibition studies to determine its effects on specific kinases or receptors involved in disease pathways.

Synthetic Applications

The synthesis of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine typically involves several key steps:

  • Formation of the Triazole Ring : Using standard reagents such as hydrazine derivatives.
  • Ethoxylation : Introducing the ethoxy group at the 8-position.
  • Purification Techniques : Employing recrystallization or chromatography to isolate the desired product.

These synthetic routes are crucial for obtaining high-purity compounds for further biological testing.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of triazolo-pyrazine derivatives, including (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine. The findings demonstrated that these compounds inhibited cell proliferation in various cancer cell lines and induced apoptosis through caspase activation .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine against bacterial strains. Results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics .

Comparison with Related Compounds

Compound NameStructureNotable Activity
7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazineSimilar core structureAnti-cancer activity
N-(2-(5-methyl-[1,2,4]triazole))benzamideBenzamide with triazoleAntimicrobial properties
5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridineRelated heterocyclic structureInhibitory effects on kinases

This table illustrates how (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine compares with other compounds sharing structural similarities.

Mechanism of Action

The mechanism of action of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs are compared based on substituents at positions 3 and 8 of the triazolopyrazine core:

Compound Name (Reference) Position 8 Substituent Position 3 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Ethoxy (-OCH₂CH₃) Methanamine (-CH₂NH₂) C₈H₁₀N₅O 194.20 Potential basicity from -NH₂; moderate lipophilicity from ethoxy
(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine Piperidin-8-yl Methanamine (piperidine-linked) C₁₁H₁₆N₆ 232.29 Enhanced solubility from piperidine; potential for CNS targeting
8-Chloro-3-(ethoxymethyl)-1,2,4-triazolo[4,3-a]pyrazine Chloro (-Cl) Ethoxymethyl (-CH₂OCH₂CH₃) C₈H₉ClN₄O 212.64 Increased electrophilicity from Cl; higher stability
8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives Amino (-NH₂) Varied (e.g., phenyl, benzyl) Varies Varies (~250–350) High adenosine A₁/A₂A receptor affinity; substituent-dependent selectivity
8-(2-Fluoro-4-nitrophenoxy) derivative 2-Fluoro-4-nitrophenoxy Furan-2-yl carboxamide C₁₇H₁₂FN₅O₄ 369.31 Electron-withdrawing groups enhance reactivity; nitro group aids in imaging applications

Pharmacological and Physicochemical Properties

  • Receptor Binding: 8-Amino derivatives exhibit nanomolar affinity for adenosine receptors, whereas ethoxy or chloro substituents may shift selectivity toward kinase targets due to steric and electronic effects .
  • Metabolic Stability : The methanamine group (-CH₂NH₂) may undergo oxidation or conjugation, whereas bulkier substituents (e.g., piperidine) could improve metabolic resistance .

Biological Activity

The compound (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine is a member of the triazolo-pyrazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The structure of (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine features an ethoxy group attached to a triazolo-pyrazine moiety. This unique arrangement is believed to enhance its pharmacological profile by improving solubility and bioavailability.

Property Value
Molecular FormulaC₁₃H₁₈N₄O
Molecular Weight246.31 g/mol
CAS Number2034415-34-2

Antimicrobial Activity

Research indicates that compounds within the triazolo-pyrazine class exhibit significant antimicrobial properties . For instance, studies have shown that derivatives of this compound demonstrate moderate activity against various bacterial and fungal strains. In a comparative study, synthesized triazolo-pyrazine derivatives were tested against Streptomycin and Nystatin , revealing promising results:

Compound Activity
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamineModerate antibacterial activity
7-(Ethoxy)-[1,2,4]triazolo[4,3-a]pyrazineAnti-cancer activity
5-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridineInhibitory effects on kinases

Anticancer Activity

The compound has also been evaluated for its anticancer properties , particularly as a potential dual inhibitor of c-Met and VEGFR-2 pathways. These targets are critical in cancer therapy due to their roles in tumor growth and metastasis. In vitro studies indicate that compounds similar to (8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine exhibit significant inhibition of cancer cell proliferation:

Study Cell Line Tested IC₅₀ Value
Triazolo-pyrazine derivativesHeLa (cervical cancer)0.36 µM
c-Met/VEGFR-2 inhibition studiesHCT116 (colorectal cancer)1.8 µM

Case Studies

  • Synthesis and Evaluation : A comprehensive study involved synthesizing several triazolo-pyrazine derivatives and evaluating their biological activities. The synthesized compounds were tested for antimicrobial efficacy against various strains and demonstrated moderate activity compared to established antibiotics .
  • Inhibition Studies : Another research effort focused on the inhibitory effects of triazolo-pyrazines on key kinases involved in cancer progression. The study highlighted the potential of these compounds as therapeutic agents in oncology .

Q & A

Q. Methodological Strategies :

  • Solvent Selection : Anhydrous dioxane or sulfolane is preferred for high-temperature reactions to minimize hydrolysis .
  • Catalysis : CDI enhances cyclization efficiency by activating carboxylic acid intermediates, improving yields from 50% to 92% in amide formation .
  • Purification : Crude products are purified via recrystallization (e.g., using EtOAc/EtOH mixtures) or column chromatography. For example, ammonium salt filtration followed by NaHCO₃ neutralization reduces impurities in piperazinyl derivatives .

Data Contradiction : Extended reflux times (24–48 hours) in dioxane may improve conversion but risk decomposition. Comparative TLC monitoring is critical to balance yield and purity .

What analytical techniques are recommended for characterizing this compound?

Q. Basic Characterization :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., ethoxy vs. methoxy groups) and amine proton integration .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₄H₁₄N₆O₂ for the nicotinamide derivative) with precision (±0.0002 Da) .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolves ambiguous regioselectivity in triazolo-pyrazine derivatives, particularly when steric effects influence substitution patterns .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities from side reactions (e.g., unreacted hydrazine intermediates) .

What are the key structural features influencing the compound's biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Ethoxy Group : Enhances lipophilicity and membrane permeability, critical for blood-brain barrier penetration in CNS-targeting applications .
  • Triazole Core : Binds adenosine A₁/A₂A receptors with nanomolar affinity, making it a candidate for neurodegenerative disease research .
  • Methanamine Side Chain : Facilitates hydrogen bonding with kinase active sites (e.g., Pim-1 kinase), as seen in isosteric inosine analogues .

Contradiction Alert : Substituting ethoxy with bulkier groups (e.g., benzyloxy) may reduce receptor affinity due to steric hindrance, despite increased lipophilicity .

How does the compound interact with biological targets like kinases or receptors?

Q. Mechanistic Insights :

  • Adenosine Receptor Antagonism : The triazolo-pyrazine scaffold competitively inhibits A₂A receptors (Ki = 12 nM), mimicking caffeine’s neuroprotective effects .
  • Kinase Inhibition : Derivatives with nicotinamide moieties (e.g., N-((8-ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide) inhibit Pim-1 kinase, disrupting oncogenic signaling in leukemia models .
  • Cytotoxicity : Halogenated analogues (e.g., 8-bromo derivatives) induce apoptosis in cancer cells via ROS generation and mitochondrial depolarization .

Advanced Note : Radioligand binding assays (e.g., using [³H]CGS21680 for A₂A receptors) are recommended to validate target engagement .

What strategies are effective in resolving contradictory data from different synthetic approaches?

Q. Case Study :

  • Low Yields in Piperazinyl Derivatives : When synthesizing 8-amino-6-(piperazinylphenyl) derivatives, conflicting yields (51–65%) were reported. This discrepancy arises from:
    • Reagent Purity : Anhydrous triethylamine (TEA) is critical; moisture contamination reduces benzyl chloride reactivity .
    • Workup Differences : Evaporating dioxane vs. aqueous extraction alters byproduct removal efficiency .

Solution : Standardize reaction conditions (e.g., strict anhydrous protocols) and compare HPLC profiles to identify impurity sources.

What are the challenges in regioselective synthesis of triazolo[4,3-a]pyrazine derivatives?

Q. Regioselectivity Issues :

  • Cyclization Competition : Competing 1,2,4-triazolo[4,3-b]pyridazine formation may occur if hydrazine intermediates are not rigorously purified .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) at the 8-position direct cyclization to the desired triazolo[4,3-a]pyrazine, while electron-donating groups favor alternate regioisomers .

Mitigation : Use CDI to activate carboxylic acids, ensuring selective cyclization to the triazolo[4,3-a] core .

How to design derivatives for enhanced pharmacokinetic properties?

Q. Advanced Optimization :

  • Solubility : Introduce polar groups (e.g., carboxylic acids via succinic anhydride cyclization) to improve aqueous solubility .
  • Metabolic Stability : Replace labile ethoxy groups with trifluoromethyl or deuterated analogues to resist cytochrome P450 oxidation .
  • Prodrug Strategies : Esterify methanamine groups (e.g., methyl acetate derivatives) for passive diffusion, with in vivo esterase activation .

What in vitro and in vivo models assess the compound's therapeutic potential?

Q. Experimental Design :

  • In Vitro :
    • MTT Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HL-60 leukemia) at IC₅₀ values <10 µM .
    • Patch-Clamp Electrophysiology : Test adenosine receptor modulation in neuronal cultures .
  • In Vivo :
    • Rodent Models : Assess neuroprotection in MPTP-induced Parkinson’s disease models or antitumor efficacy in xenografts .

Data Interpretation : Cross-validate results with knockout mice (e.g., A₂A receptor-null) to confirm target specificity .

What computational methods predict the compound's activity and interactions?

Q. In Silico Tools :

  • Molecular Docking : AutoDock Vina models triazolo-pyrazine binding to A₂A receptors (PDB: 3REY) .
  • PASS Program : Predicts biological activity spectra (e.g., cerebroprotection probability = 0.892) based on structural descriptors .
  • ADMET Prediction : SwissADME estimates blood-brain barrier penetration (e.g., BOILED-Egg model) and CYP450 interactions .

Limitation : Computational models may underestimate off-target effects; validate with experimental kinome profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine
Reactant of Route 2
(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine

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